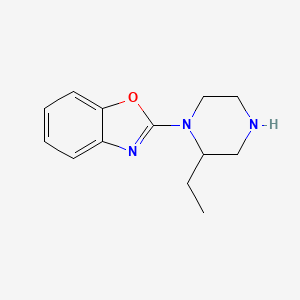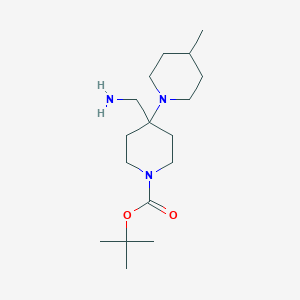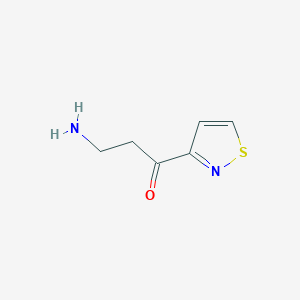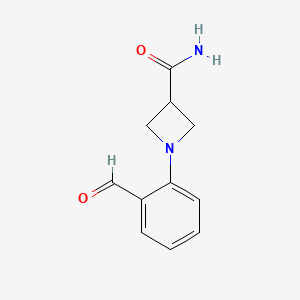![molecular formula C14H14FN B13171056 2-[3-(2-Fluorophenyl)phenyl]ethan-1-amine](/img/structure/B13171056.png)
2-[3-(2-Fluorophenyl)phenyl]ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(2-Fluorophenyl)phenyl]ethan-1-amine is an organic compound with the molecular formula C14H14FN It is a primary amine characterized by the presence of a fluorine atom on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Fluorophenyl)phenyl]ethan-1-amine typically involves the reaction of 2-fluorobenzaldehyde with phenylmagnesium bromide to form 2-(2-fluorophenyl)phenylmethanol. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(2-Fluorophenyl)phenyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-[3-(2-Fluorophenyl)phenyl]ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[3-(2-Fluorophenyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, making it a valuable tool in biochemical assays and drug development .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Fluorophenyl)ethan-1-amine
- 2-(3-Fluorophenyl)ethan-1-amine
- 2-(2-Fluorophenyl)ethan-1-amine
Uniqueness
2-[3-(2-Fluorophenyl)phenyl]ethan-1-amine is unique due to the specific positioning of the fluorine atom, which influences its chemical reactivity and biological activity. This distinct structure allows for unique interactions with molecular targets, setting it apart from other similar compounds .
Propiedades
Fórmula molecular |
C14H14FN |
|---|---|
Peso molecular |
215.27 g/mol |
Nombre IUPAC |
2-[3-(2-fluorophenyl)phenyl]ethanamine |
InChI |
InChI=1S/C14H14FN/c15-14-7-2-1-6-13(14)12-5-3-4-11(10-12)8-9-16/h1-7,10H,8-9,16H2 |
Clave InChI |
RFNDDQLJSQVUBL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC=CC(=C2)CCN)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Amino({2-[(4-carboxyphenyl)amino]-2-oxoethyl}thio)methaniminium chloride](/img/structure/B13170987.png)


![Octahydrocyclopenta[c]pyrrole-4-carboxylic acid](/img/structure/B13171005.png)





![2-{3-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}acetonitrile](/img/structure/B13171043.png)


